molecular formula C8H5BrClF3Zn B14877039 (4-Chloro-3-(trifluoromethyl)benZyl)Zinc bromide

(4-Chloro-3-(trifluoromethyl)benZyl)Zinc bromide

Cat. No.: B14877039
M. Wt: 338.9 g/mol
InChI Key: XKQVIERKDGJATB-UHFFFAOYSA-M
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Description

(4-chloro-3-(trifluoromethyl)benzyl)zinc bromide, 0.50 M in tetrahydrofuran (THF), is an organozinc compound used in various chemical reactions. This compound is particularly valuable in organic synthesis due to its reactivity and ability to form carbon-carbon bonds. The presence of the trifluoromethyl group and the zinc bromide moiety makes it a versatile reagent in the field of organometallic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-chloro-3-(trifluoromethyl)benzyl)zinc bromide typically involves the reaction of (4-chloro-3-(trifluoromethyl)benzyl) bromide with zinc in the presence of a solvent like THF. The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction can be represented as:

(4-chloro-3-(trifluoromethyl)benzyl) bromide+Zn(4-chloro-3-(trifluoromethyl)benzyl)zinc bromide\text{(4-chloro-3-(trifluoromethyl)benzyl) bromide} + \text{Zn} \rightarrow \text{this compound} (4-chloro-3-(trifluoromethyl)benzyl) bromide+Zn→(4-chloro-3-(trifluoromethyl)benzyl)zinc bromide

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, including temperature, pressure, and the use of high-purity reagents to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

(4-chloro-3-(trifluoromethyl)benzyl)zinc bromide undergoes various types of chemical reactions, including:

    Nucleophilic substitution: It can react with electrophiles to form new carbon-carbon bonds.

    Oxidation and reduction: The zinc moiety can participate in redox reactions, altering the oxidation state of the compound.

    Coupling reactions: It is commonly used in cross-coupling reactions, such as Negishi coupling, to form complex organic molecules.

Common Reagents and Conditions

    Electrophiles: Aldehydes, ketones, and halides are common electrophiles that react with this compound.

    Solvents: THF is the preferred solvent due to its ability to stabilize the organozinc compound.

    Catalysts: Palladium or nickel catalysts are often used in coupling reactions to facilitate the formation of carbon-carbon bonds.

Major Products

The major products formed from these reactions depend on the specific electrophile and reaction conditions. For example, reacting with an aldehyde can yield a secondary alcohol, while coupling with a halide can produce a substituted aromatic compound.

Scientific Research Applications

Chemistry

In chemistry, (4-chloro-3-(trifluoromethyl)benzyl)zinc bromide is used in the synthesis of complex organic molecules. Its ability to form carbon-carbon bonds makes it a valuable reagent in the development of pharmaceuticals and agrochemicals.

Biology and Medicine

In biological and medicinal research, this compound is used to synthesize intermediates for drug development. The trifluoromethyl group is known to enhance the metabolic stability and bioavailability of pharmaceutical compounds.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and versatility make it suitable for various applications, including the manufacture of polymers and advanced materials.

Mechanism of Action

The mechanism of action of (4-chloro-3-(trifluoromethyl)benzyl)zinc bromide involves the formation of a reactive organozinc intermediate. This intermediate can undergo nucleophilic attack on electrophiles, leading to the formation of new carbon-carbon bonds. The zinc moiety acts as a stabilizing agent, facilitating the reaction and enhancing the overall reactivity of the compound.

Comparison with Similar Compounds

Similar Compounds

    (4-chloro-3-(trifluoromethyl)benzyl)magnesium bromide: Another organometallic compound with similar reactivity but different metal center.

    (4-chloro-3-(trifluoromethyl)benzyl)lithium: A lithium-based reagent with higher reactivity but less stability compared to the zinc compound.

    (4-chloro-3-(trifluoromethyl)phenyl)zinc bromide: A similar zinc compound with a different substitution pattern on the aromatic ring.

Uniqueness

(4-chloro-3-(trifluoromethyl)benzyl)zinc bromide is unique due to its balanced reactivity and stability. The presence of the trifluoromethyl group enhances its chemical properties, making it a valuable reagent in various synthetic applications. Its stability in THF also makes it easier to handle and use in laboratory and industrial settings.

Properties

Molecular Formula

C8H5BrClF3Zn

Molecular Weight

338.9 g/mol

IUPAC Name

bromozinc(1+);1-chloro-4-methanidyl-2-(trifluoromethyl)benzene

InChI

InChI=1S/C8H5ClF3.BrH.Zn/c1-5-2-3-7(9)6(4-5)8(10,11)12;;/h2-4H,1H2;1H;/q-1;;+2/p-1

InChI Key

XKQVIERKDGJATB-UHFFFAOYSA-M

Canonical SMILES

[CH2-]C1=CC(=C(C=C1)Cl)C(F)(F)F.[Zn+]Br

Origin of Product

United States

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